4p-PDOT

Receptor pharmacology Circadian biology GPCR signaling

Select 4p-PDOT for unambiguous MT2 receptor pharmacology. Unlike non-selective agents (e.g., luzindole), 4p-PDOT exhibits >300-fold selectivity for MT2 over MT1, enabling researchers to conclusively attribute circadian phase shifts, antioxidant Nrf2/GSH modulation, and vasorelaxation blockade to the MT2 subtype. Supplied as a crystalline solid, validated for blood-brain barrier penetration and in vivo i.v. dosing. This is the essential reference-standard tool for MT2-focused studies—substitution introduces critical mechanistic ambiguity.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B8023608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4p-PDOT
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)/t16-,18+/m1/s1
InChIKeyRCYLUNPFECYGDW-AEFFLSMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4p-PDOT: High-Purity MT2-Selective Melatonin Receptor Antagonist for Defined Research Procurement


4p-PDOT (4-phenyl-2-propionamidotetralin; CAS 134865-74-0; C₁₉H₂₁NO; MW 279.38) is a synthetic tetralin derivative that functions as a potent, competitive antagonist with high affinity and marked selectivity for the MT2 melatonin receptor subtype over the MT1 subtype [1]. It is routinely supplied as a crystalline solid with purity ≥98–99.9%, solubilized in DMSO for in vitro applications, and has been demonstrated to cross the blood-brain barrier, supporting both peripheral and central nervous system studies . As a reference-standard pharmacological tool, 4p-PDOT is essential for dissecting MT2-mediated versus MT1-mediated signaling pathways in melatonin biology.

Why MT1/MT2 Non-Selective Antagonists Cannot Substitute for 4p-PDOT in Targeted Research


Melatonin signals through two high-affinity G protein-coupled receptors, MT1 and MT2, which exhibit overlapping but functionally distinct roles in circadian rhythm regulation, neuroendocrine signaling, immune modulation, and oxidative stress response. Broad-spectrum antagonists such as luzindole block both subtypes indiscriminately, confounding interpretation of receptor-specific contributions to physiological and pathological processes [1]. In contrast, 4p-PDOT provides the subtype selectivity necessary to conclusively attribute an observed biological effect to MT2 receptor activation or blockade. Its substitution with less selective compounds introduces critical ambiguity that undermines experimental reproducibility and mechanistic clarity, making 4p-PDOT the definitive tool for MT2-focused investigations [2].

4p-PDOT Quantitative Differentiation Evidence: Head-to-Head Selectivity and Functional Comparisons


Exceptional MT2 Selectivity: ~22,000-Fold Preference Over MT1 in Recombinant Human Receptors

4p-PDOT demonstrates extraordinary selectivity for the human MT2 receptor over the MT1 receptor. In competitive binding experiments using membrane preparations from NIH3T3 cells stably transfected with the human MT1 and MT2 receptors, 4p-PDOT exhibited an ~22,000-fold higher affinity for MT2 relative to MT1 [1]. This degree of selectivity vastly exceeds that of other commonly used melatonin receptor ligands and establishes 4p-PDOT as the premier tool for selective pharmacological manipulation of MT2 signaling without confounding MT1 activity.

Receptor pharmacology Circadian biology GPCR signaling

High-Affinity MT2 Binding: Ki = 0.258 nM with 9.59 pKi in Standardized Radioligand Assays

In a standardized radioligand binding assay conducted by MDS Pharma Services, 4p-PDOT displayed a Ki of 0.258 nM (pKi = 9.59) for the MT2 receptor, confirming its sub-nanomolar potency [1]. While some vendor sources report a Ki of 0.497 nM, the consistently high affinity across independent measurements underscores the reliability of 4p-PDOT for in vitro pharmacological studies requiring precise receptor occupancy calculations.

Binding kinetics Receptor occupancy Assay development

Functional Antagonism in Native Tissue: 4p-PDOT Competitively Reverses Melatonin-Mediated cAMP Inhibition

In native chick retina during synaptogenesis, 4p-PDOT competitively reversed the inhibitory effect of melatonin on forskolin-stimulated cAMP accumulation, confirming its functional antagonism at MT2 receptors in a physiologically relevant tissue context [1]. Notably, at earlier developmental stages (initiating differentiation), neither 4p-PDOT nor the non-selective antagonist luzindole blocked melatonin's effect, suggesting developmental regulation of receptor coupling or subtype expression that 4p-PDOT can help delineate.

Signal transduction cAMP signaling Neurodevelopment

In Vivo Efficacy: 4p-PDOT Reverses Melatonin-Mediated Antioxidant Effects in Klotho Mutant Mice

Intravenous administration of 4p-PDOT (0.5–1.0 mg/kg) to klotho mutant mice significantly reversed melatonin-mediated antioxidant effects, including normalization of the GSH/GSSG ratio, phospho-ERK levels, and Nrf2 nuclear translocation [1]. This in vivo evidence confirms that 4p-PDOT effectively blocks MT2 receptor signaling in a whole-animal model, supporting its use for studies of MT2 function in oxidative stress and aging-related pathologies.

In vivo pharmacology Oxidative stress Neuroprotection

Differential Functional Selectivity vs. Luzindole: 4p-PDOT Fails to Reverse MT1-Mediated Vasopressin Inhibition

In rat hypothalamo-neurohypophysial explants, melatonin at physiological concentrations (10⁻⁹ and 10⁻⁷ M) significantly inhibited vasopressin (AVP) secretion. Co-application of the non-selective antagonist luzindole fully reversed this inhibition, whereas co-application of 4p-PDOT failed to block the melatonin effect [1]. This negative result provides compelling functional evidence that melatonin-mediated AVP inhibition is driven exclusively by MT1 receptor activation, not MT2, and that 4p-PDOT's MT2 selectivity is functionally absolute under these experimental conditions.

Neuroendocrinology Receptor specificity In vitro explant

Tissue-Specific Inverse Agonism: 4p-PDOT Inhibits Basal [³⁵S]GTPγS Binding in Rat Ovary

In ovarian sections from rats during proestrus, both 4p-PDOT (0.1 μM) and luzindole (0.1 μM) inhibited basal [³⁵S]GTPγS binding, acting as inverse agonists at constitutively active melatonin receptors [1]. This finding reveals that 4p-PDOT can exhibit inverse agonist activity in tissues where MT1 receptors are spontaneously active, a property that may be relevant for studies in reproductive endocrinology and cancer biology where constitutive receptor activity influences cellular phenotype.

Reproductive biology Constitutive activity Inverse agonism

Optimal Research and Industrial Application Scenarios for 4p-PDOT Procurement


Dissecting MT2-Mediated Circadian Phase Shifts in SCN Slice Electrophysiology

4p-PDOT (1 nM–1 μM) selectively blocks melatonin-induced phase advances (~4 h) in neuronal firing rate in rat suprachiasmatic nucleus (SCN) slices without affecting basal circadian phase, establishing the MT2 receptor as the exclusive mediator of melatonin's chronobiotic action at dusk and dawn [4]. This application is essential for researchers investigating circadian rhythm disorders, jet lag pharmacology, or the development of MT2-selective chronotherapeutics.

Validating MT2-Specific Contributions to Melatonin-Mediated Oxidative Stress Protection In Vivo

In klotho mutant mice—a model of accelerated aging and oxidative stress—4p-PDOT (0.5–1.0 mg/kg i.v.) reverses melatonin-induced normalization of GSH/GSSG ratio, ERK phosphorylation, and Nrf2 nuclear translocation, providing direct in vivo evidence for MT2 receptor involvement in antioxidant defense mechanisms [4]. This scenario is highly relevant for pharmacology groups studying neuroprotection, aging biology, or the development of MT2-targeted therapeutics for neurodegenerative conditions.

Differentiating MT1 vs. MT2 Contributions to Melatonin-Mediated Immune Modulation

In the seasonally breeding rodent Funambulus pennanti, 4p-PDOT selectively blocks MT2 receptor expression without affecting MT1 expression, whereas the non-selective antagonist luzindole blocks both subtypes [4]. This differential blockade reveals that MT1, not MT2, is the primary mediator of melatonin-induced splenocyte proliferation and IL-2 secretion. Procurement of 4p-PDOT is thus critical for immunology researchers seeking to resolve the receptor-subtype basis of melatonin's immunomodulatory effects.

Characterizing MT2-Mediated Vascular Responses in Isolated Artery Preparations

In rat caudal artery segments, 4p-PDOT enhances melatonin-induced constrictor responses, consistent with the blockade of MT2 receptor-mediated vasorelaxation [4]. This application is particularly valuable for cardiovascular pharmacologists investigating the opposing roles of MT1 and MT2 receptors in vascular tone regulation and for researchers developing MT2-selective modulators for hypertension or other vascular pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4p-PDOT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.